4-APAA acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. PepT1 is a crucial protein responsible for the absorption of various peptides and essential nutrients in the intestines. 4-APAA studies help researchers understand the mechanisms of peptide transport and its role in nutrient absorption and diseases associated with its dysfunction [].
4-APAA can be used as a building block in the synthesis of various functional materials, such as monodispersed titanium oxide hybrid microspheres. These materials have potential applications in areas like catalysis, sensors, and drug delivery due to their unique properties [].
4-APAA derivatives have been investigated for their potential antimicrobial activity. Studies suggest that these derivatives exhibit promising activity against various bacterial strains, highlighting their potential as novel therapeutic agents [].
-APAA is also used in various other scientific research applications, including:
4-Aminophenylacetic acid is an organic compound with the molecular formula and a CAS number of 1197-55-3. It consists of an amino group attached to a phenylacetic acid structure, making it a member of the amino acids family. This compound is characterized by its white crystalline form and is soluble in water and organic solvents, which makes it useful in various chemical applications .
4-APA acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 []. PepT1 is a protein responsible for the transport of small peptides across cell membranes in epithelial tissues like the intestine and kidneys []. 4-APA competes with peptides for binding to the PepT1 transporter, thereby inhibiting the uptake of essential peptides by cells []. This mechanism has applications in studying peptide transport mechanisms and their role in various physiological processes.
The synthesis of 4-aminophenylacetic acid typically involves the reduction of 4-nitrophenylacetic acid. The reduction process can be achieved using various reducing agents such as iron powder or catalytic hydrogenation methods. The reaction can be summarized as follows:
Additionally, 4-aminophenylacetic acid can undergo acylation, alkylation, and other substitution reactions due to its reactive functional groups .
4-Aminophenylacetic acid exhibits several biological activities, primarily as an inhibitor of the epithelial peptide transporter PepT1. This property positions it as a potential candidate for drug formulation aimed at enhancing peptide absorption in the gastrointestinal tract . Furthermore, its structural similarity to other amino acids allows it to participate in various biochemical pathways, although specific therapeutic applications are still under investigation.
The synthesis of 4-aminophenylacetic acid can be achieved through several methods:
4-Aminophenylacetic acid finds applications in various fields:
Research indicates that 4-aminophenylacetic acid interacts with specific transporters in the intestinal epithelium, particularly the PepT1 transporter. This interaction suggests potential implications for drug delivery systems where enhancing peptide absorption is critical. Further studies are needed to elucidate its full pharmacokinetic profile and interactions with other molecules within biological systems .
Several compounds share structural similarities with 4-aminophenylacetic acid, including:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Nitrophenylacetic Acid | C8H9NO3 | Precursor for synthesis; less soluble |
Phenylalanine | C9H11NO2 | Essential amino acid; different structure |
p-Aminobenzoic Acid | C7H9NO2 | Used in sunscreen; similar aromatic structure |
5-Aminosalicylic Acid | C7H7N3O3 | Anti-inflammatory; contains salicylic structure |
Uniqueness: The primary distinction of 4-aminophenylacetic acid lies in its specific amino group positioning on the phenyl ring, which influences its biological activity and interaction with transporters compared to other similar compounds.
Irritant